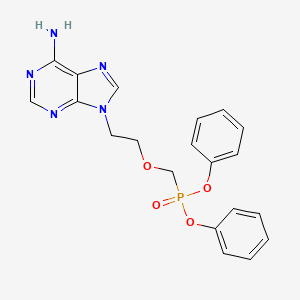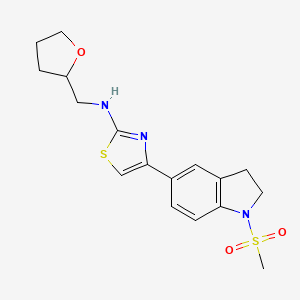
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine is a member of indoles.
Aplicaciones Científicas De Investigación
Anticancer Applications
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine and its derivatives have shown significant applications in cancer research. For instance, indapamide derivatives, closely related to the compound , have been synthesized and demonstrated pro-apoptotic activity on melanoma cell lines, suggesting potential as anticancer agents. These compounds inhibited human carbonic anhydrase isoforms, which are relevant in cancer therapeutics (Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties
Derivatives of 4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine have been explored for their antimicrobial and antifungal properties. For example, certain 1,3,4-thiadiazole derivatives have been studied for their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, indicating a broad spectrum of possible applications in treating various infections and diseases (Ameen & Qasir, 2017).
Photodynamic Therapy for Cancer
Some compounds structurally similar to 4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in PDT (Pişkin et al., 2020).
Electrophysiological Activity in Cardiac Applications
N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the compound , have shown promising electrophysiological activity in cardiac applications. These compounds were found to have effects comparable to other selective class III agents, indicating potential use in treating cardiac arrhythmias (Morgan et al., 1990).
Propiedades
Nombre del producto |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(2-oxolanylmethyl)-2-thiazolamine |
|---|---|
Fórmula molecular |
C17H21N3O3S2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H21N3O3S2/c1-25(21,22)20-7-6-13-9-12(4-5-16(13)20)15-11-24-17(19-15)18-10-14-3-2-8-23-14/h4-5,9,11,14H,2-3,6-8,10H2,1H3,(H,18,19) |
Clave InChI |
HCUGIGFUDQJVOG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)NCC4CCCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



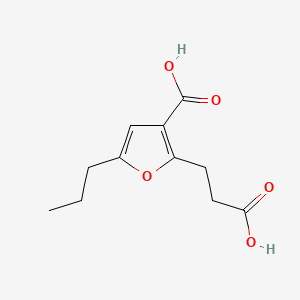
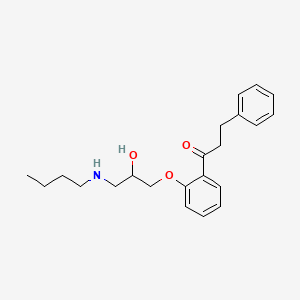
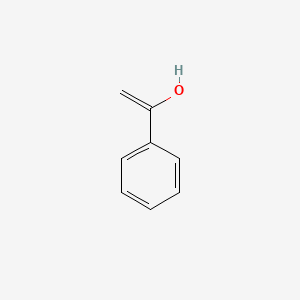
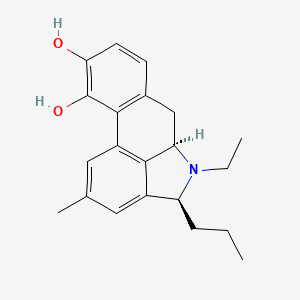
![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
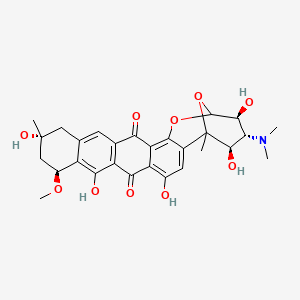
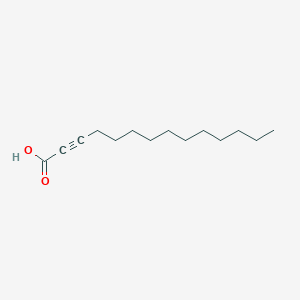
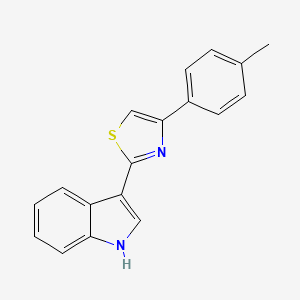
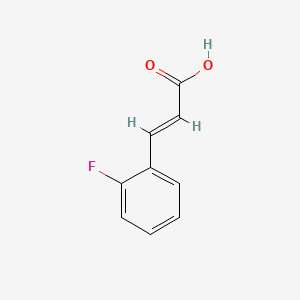
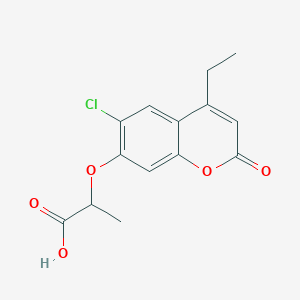
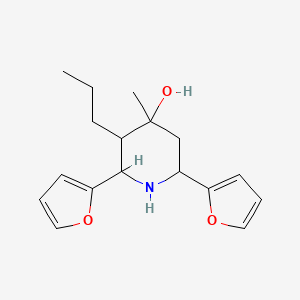
![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)
